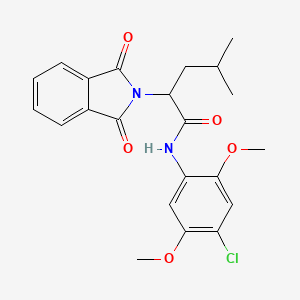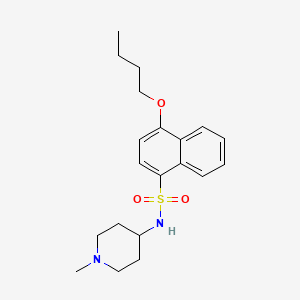
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide, also known as BPN or BPNH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The exact mechanism of action of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, particularly GABA and glutamate. 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to enhance GABA-mediated inhibition and reduce glutamate-mediated excitation, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase, and the reduction of oxidative stress. These effects contribute to its anticonvulsant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide is its relatively low toxicity, making it a safer alternative to other anticonvulsant drugs. However, its low solubility in water and other solvents can make it difficult to work with in lab experiments. Additionally, its herbicidal properties may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide, including:
1. Further studies on its mechanism of action and potential targets in the central nervous system.
2. Development of more efficient synthesis methods and purification techniques.
3. Investigation of its potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
4. Exploration of its potential as a fluorescent probe for other environmental contaminants.
5. Development of formulations that improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide involves several steps, starting with the reaction of 1-naphthalenesulfonyl chloride with butanol in the presence of a base such as triethylamine. The resulting product is then reacted with 1-methyl-4-piperidinamine to form 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide. The purity of the compound can be improved through recrystallization or chromatographic techniques.
Aplicaciones Científicas De Investigación
4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been found to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. In agriculture, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been shown to have herbicidal properties, making it a potential candidate for weed control. In environmental science, 4-butoxy-N-(1-methyl-4-piperidinyl)-1-naphthalenesulfonamide has been studied for its potential as a fluorescent probe for the detection of heavy metals in water.
Propiedades
IUPAC Name |
4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-3-4-15-25-19-9-10-20(18-8-6-5-7-17(18)19)26(23,24)21-16-11-13-22(2)14-12-16/h5-10,16,21H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXLYEXGHPZUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1-methylpiperidin-4-yl)naphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol](/img/structure/B5140994.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)
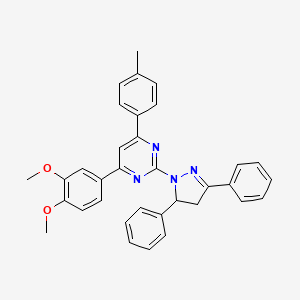
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)
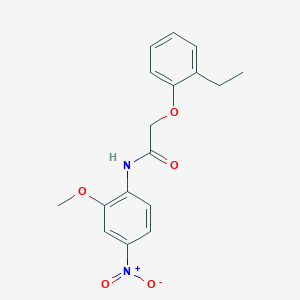
![4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B5141051.png)
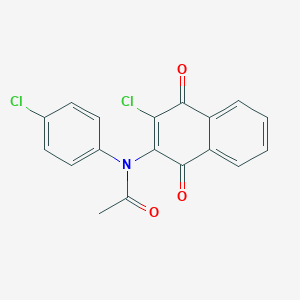
![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)

![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)
